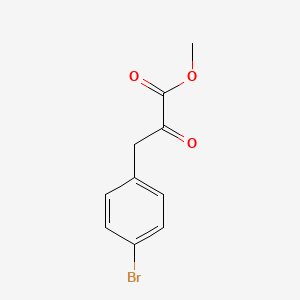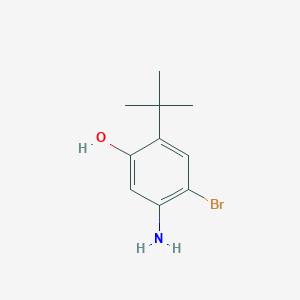![molecular formula C12H16N2O4 B8658135 2-Amino-3-[3-(2-amino-2-carboxyethyl)phenyl]propionic acid](/img/structure/B8658135.png)
2-Amino-3-[3-(2-amino-2-carboxyethyl)phenyl]propionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-[3-(2-amino-2-carboxyethyl)phenyl]propionic acid is a complex organic compound with significant relevance in various scientific fields This compound is characterized by its unique structure, which includes both amino and carboxylic acid functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-[3-(2-amino-2-carboxyethyl)phenyl]propionic acid typically involves multi-step organic reactions. One common method includes the use of starting materials such as phenylalanine derivatives. The process may involve protection and deprotection steps to ensure the selective reaction of functional groups. Typical reaction conditions include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous flow chemistry techniques. The use of high-throughput screening allows for the rapid identification of optimal reaction conditions.
化学反応の分析
Types of Reactions
2-Amino-3-[3-(2-amino-2-carboxyethyl)phenyl]propionic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
2-Amino-3-[3-(2-amino-2-carboxyethyl)phenyl]propionic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Amino-3-[3-(2-amino-2-carboxyethyl)phenyl]propionic acid involves its interaction with specific molecular targets. It can act as a substrate for enzymes, participating in catalytic reactions that alter its structure and function. The pathways involved may include amino acid metabolism and signal transduction processes.
類似化合物との比較
Similar Compounds
2-Amino-3-carboxymuconic semialdehyde: Another amino acid derivative with similar functional groups.
2-[(2-Amino-2-carboxyethyl)thio]butanedioic acid: Shares structural similarities but differs in its sulfur-containing side chain.
Uniqueness
2-Amino-3-[3-(2-amino-2-carboxyethyl)phenyl]propionic acid is unique due to its specific arrangement of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in various scientific disciplines.
特性
分子式 |
C12H16N2O4 |
|---|---|
分子量 |
252.27 g/mol |
IUPAC名 |
2-amino-3-[3-(2-amino-2-carboxyethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C12H16N2O4/c13-9(11(15)16)5-7-2-1-3-8(4-7)6-10(14)12(17)18/h1-4,9-10H,5-6,13-14H2,(H,15,16)(H,17,18) |
InChIキー |
DZCMRCRDZVWADN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)CC(C(=O)O)N)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


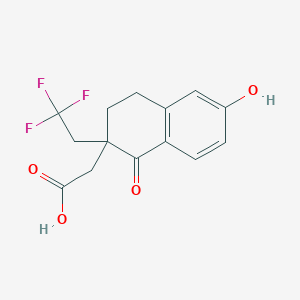
![1-(2-Chlorophenyl)-3-[3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B8658059.png)

![N-[3-(2-Aminopropyl)phenyl]urea](/img/structure/B8658081.png)

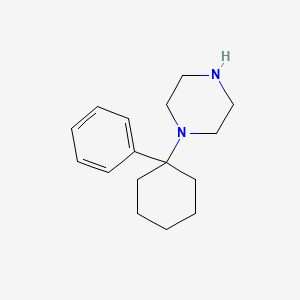
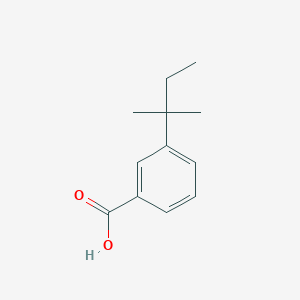
amino}cyclopropane-1-carboxylic acid](/img/structure/B8658121.png)
![N-(6-Chloro-4-(2-ethoxyethoxy)pyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B8658123.png)

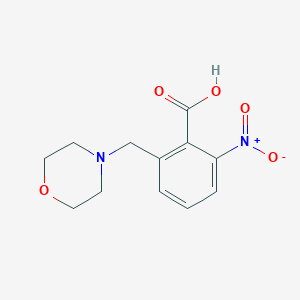
![1-Iodo-4-[(2-methylbut-3-yn-2-yl)oxy]benzene](/img/structure/B8658146.png)
